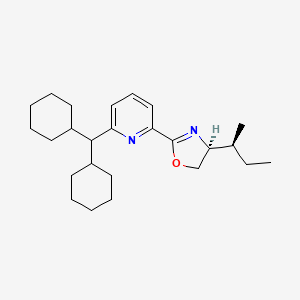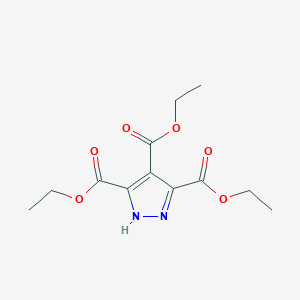
(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate is an organic compound with significant relevance in synthetic organic chemistry. It is a derivative of succinic acid, where the hydroxyl groups are replaced by tosylate groups, making it a valuable intermediate in various chemical reactions. The compound’s stereochemistry, indicated by the (2R,3R) configuration, plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate typically involves the tosylation of (2R,3R)-dimethyl 2,3-dihydroxysuccinate. The reaction is carried out using tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and pressure. The reagents are added in a controlled manner to optimize the yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate groups are excellent leaving groups, making the compound highly reactive towards nucleophiles.
Reduction: The compound can be reduced to form (2R,3R)-dimethyl 2,3-dihydroxysuccinate.
Oxidation: Oxidative conditions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted succinates.
Reduction: The primary product is (2R,3R)-dimethyl 2,3-dihydroxysuccinate.
Oxidation: The products include various oxidized forms of succinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of biologically active compounds with potential therapeutic applications.
Industry: The compound is employed in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate involves its reactivity towards nucleophiles due to the presence of tosylate groups. These groups act as leaving groups, facilitating the formation of new bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-Dimethyl 2,3-bis(tosyloxy)succinate: The enantiomer of the compound with different stereochemistry.
Dimethyl 2,3-dihydroxysuccinate: The precursor compound before tosylation.
Dimethyl succinate: A simpler derivative of succinic acid without the tosylate groups.
Uniqueness
(2R,3R)-Dimethyl 2,3-bis(tosyloxy)succinate is unique due to its specific stereochemistry and the presence of tosylate groups, which enhance its reactivity and make it a valuable intermediate in various synthetic processes. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl (2R,3R)-2,3-bis-(4-methylphenyl)sulfonyloxybutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O10S2/c1-13-5-9-15(10-6-13)31(23,24)29-17(19(21)27-3)18(20(22)28-4)30-32(25,26)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUUVRRIXEPGN-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]([C@H](C(=O)OC)OS(=O)(=O)C2=CC=C(C=C2)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
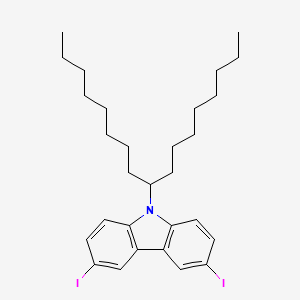


![(1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B8242947.png)
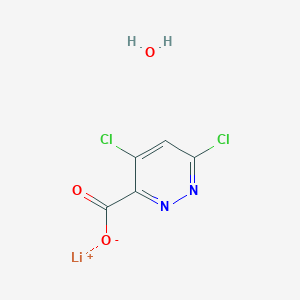
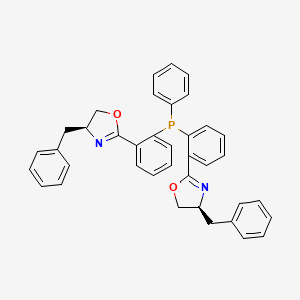
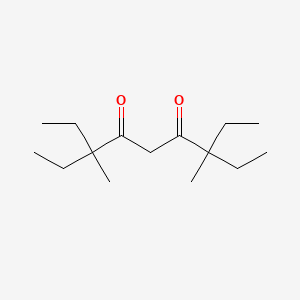
![4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B8242979.png)
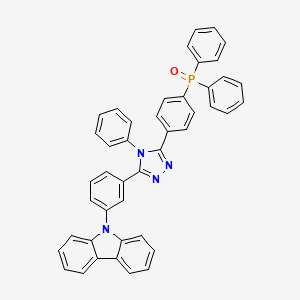
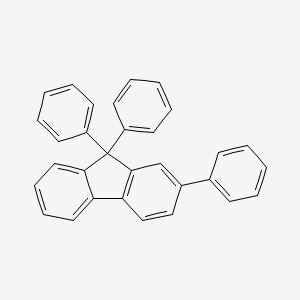

![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-(3-chlorophenyl)-1,3,5-triazine](/img/structure/B8243010.png)
